ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate

描述

Molecular Architecture and IUPAC Nomenclature

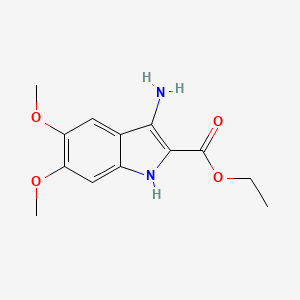

The molecular architecture of this compound is characterized by a complex indole framework bearing multiple functional groups that contribute to its unique chemical properties. The compound possesses the molecular formula C₁₃H₁₆N₂O₄ with a molecular weight of 264.28 grams per mole, establishing it as a moderately sized organic molecule within the indole carboxylate series. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for substituted indole derivatives.

The core structural framework consists of an indole ring system, which represents a bicyclic heteroaromatic structure formed by the fusion of a benzene ring with a pyrrole ring. This fundamental indole architecture provides the scaffold upon which the various substituents are positioned to create the final molecular structure. The indole nitrogen at position 1 maintains its characteristic hydrogen bond donor capability, while the 2-position bears the ethyl carboxylate functionality that serves as both an electron-withdrawing group and a potential site for hydrolytic reactions.

The substituent pattern includes an amino group at the 3-position of the indole ring, which introduces additional nitrogen functionality and potential for hydrogen bonding interactions. The 5 and 6 positions of the benzene portion of the indole system are both substituted with methoxy groups, creating a 1,2-dimethoxy arrangement that significantly influences the electronic properties of the aromatic system. This substitution pattern is particularly noteworthy as it creates a region of high electron density that can participate in various intermolecular interactions.

The Simplified Molecular Input Line Entry System representation of the compound is documented as CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N, which provides a linear notation describing the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier string, InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3, offers a more detailed description of the molecular structure including stereochemical information.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₄ |

| Molecular Weight | 264.28 g/mol |

| Chemical Abstracts Service Number | 121218-40-4 |

| IUPAC Name | This compound |

| InChI Key | LUIAZGKXCGSIJK-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound and related indole derivatives reveals important structural features that govern solid-state packing and intermolecular interactions. While specific crystallographic data for this exact compound are limited in the available literature, comprehensive studies of closely related indole carboxylate systems provide valuable insights into the expected structural behavior and conformational preferences of this class of compounds.

The crystal structures of related indole carboxylate derivatives consistently demonstrate the formation of hydrogen-bonded networks that significantly influence the solid-state architecture. In the case of ethyl 1H-indole-2-carboxylate, crystallographic analysis revealed the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating characteristic R₂²(10) ring motifs that are commonly observed in indole carboxylate systems. These dimeric structures then assemble into larger three-dimensional networks through additional weak interactions, including aromatic stacking and dispersive forces.

The molecular geometry of indole carboxylate derivatives typically exhibits near-planarity, with root mean square deviations from planarity generally less than 0.03 Angstroms for the non-hydrogen atoms. This planar configuration is maintained by the conjugated nature of the indole ring system and the sp² hybridization of the carboxylate carbon, which allows for effective overlap of π-orbitals across the molecular framework. The ethyl ester group typically adopts an extended conformation to minimize steric interactions with the aromatic system.

Computational studies using density functional theory methods have provided additional insights into the conformational preferences of substituted indole carboxylates. These calculations reveal that the methoxy substituents in the 5,6-positions can adopt various rotational conformations, with the preferred orientations being those that minimize steric clashes while maximizing favorable electrostatic interactions. The amino group at the 3-position introduces additional conformational complexity, as it can participate in intramolecular hydrogen bonding with nearby functional groups.

The influence of crystal packing forces on molecular conformation has been demonstrated through comparative studies of different polymorphic forms of related compounds. For instance, the discovery of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed significant differences in hydrogen bonding patterns and molecular arrangements, highlighting the importance of intermolecular interactions in determining solid-state structure. These findings suggest that this compound may also exhibit polymorphic behavior under different crystallization conditions.

| Structural Parameter | Typical Range |

|---|---|

| Indole Ring Planarity | < 0.03 Å RMSD |

| N-H···O Bond Length | 2.85-2.90 Å |

| Hydrogen Bond Angle | 155-175° |

| C-O-C Methoxy Angle | 115-120° |

Comparative Analysis with Related Indole Carboxylate Derivatives

The structural analysis of this compound gains significant context through comparison with related indole carboxylate derivatives that share similar substitution patterns or functional group arrangements. This comparative approach reveals important structure-activity relationships and provides insights into how specific substitutions influence molecular properties and behavior.

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate represents the closest structural analog, differing only by the absence of the 3-amino substituent. This compound, bearing Chemical Abstracts Service number 16382-18-6, has a molecular formula of C₁₃H₁₅NO₄ and molecular weight of 249.26 grams per mole. The absence of the amino group results in a simpler substitution pattern while maintaining the characteristic 5,6-dimethoxy arrangement. Crystallographic studies of this derivative would provide direct insights into how the 3-amino substitution affects molecular packing and intermolecular interactions.

The methyl analog, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, offers another important comparison point for understanding ester group effects. This compound maintains the same substitution pattern on the indole ring while featuring a methyl rather than ethyl ester group. Crystallographic analysis of this derivative revealed a nearly planar molecular structure with significant hydrogen bonding interactions and π-π stacking arrangements. The shorter alkyl chain in the ester group leads to more compact crystal packing and potentially different intermolecular interaction patterns compared to the ethyl analog.

Structural comparison with ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate reveals the influence of the additional methoxy group in the 6-position. This monosubstituted analog, with Chemical Abstracts Service number 89607-80-7, has molecular formula C₁₂H₁₄N₂O₃ and molecular weight 234.25 grams per mole. The absence of one methoxy group reduces the electron density in the benzene ring and eliminates potential steric interactions between adjacent methoxy substituents. This structural difference provides insights into the electronic and steric effects of the complete 5,6-dimethoxy substitution pattern.

The regioisomeric compound ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate offers perspective on positional isomerism effects. This derivative maintains the same overall substitution pattern but with different positioning of the amino and methoxy groups. Comparative analysis of such regioisomers reveals how subtle changes in substitution patterns can dramatically affect molecular properties, crystal packing, and potentially biological activity.

Analysis of the carboxylic acid derivatives, particularly 5,6-dimethoxy-1H-indole-2-carboxylic acid, provides insights into the influence of ester versus acid functionality. The free carboxylic acid form, with Chemical Abstracts Service number 88210-96-2, exhibits different hydrogen bonding capabilities and typically forms distinct crystal packing arrangements compared to the ester derivatives. These differences highlight the importance of the ethyl ester group in modulating both molecular properties and solid-state behavior.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Target Compound | C₁₃H₁₆N₂O₄ | 264.28 g/mol | 3-amino, 5,6-dimethoxy, ethyl ester |

| Ethyl 5,6-dimethoxy analog | C₁₃H₁₅NO₄ | 249.26 g/mol | No 3-amino group |

| Methyl 5,6-dimethoxy analog | C₁₂H₁₃NO₄ | 235.24 g/mol | Methyl ester instead of ethyl |

| Ethyl 3-amino-5-methoxy analog | C₁₂H₁₄N₂O₃ | 234.25 g/mol | Only one methoxy group |

| Free acid form | C₁₁H₁₁NO₄ | 221.21 g/mol | Carboxylic acid instead of ester |

属性

IUPAC Name |

ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-4-19-13(16)12-11(14)7-5-9(17-2)10(18-3)6-8(7)15-12/h5-6,15H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIAZGKXCGSIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions and reagents can vary, but methanesulfonic acid in methanol is often used . Industrial production methods may involve optimizing these reactions for higher yields and purity.

化学反应分析

Ester Group Reactivity

The ethyl ester moiety undergoes hydrolysis and hydrazinolysis, serving as a gateway to further functionalization:

Hydrolysis to Carboxylic Acid

-

Product : 3-Amino-5,6-dimethoxy-1H-indole-2-carboxylic acid .

-

Applications : Key intermediate for coupling reactions (e.g., peptide bond formation) .

Hydrazinolysis to Carbohydrazide

-

Conditions : Hydrazine hydrate in ethanol under reflux.

-

Product : 3-Amino-5,6-dimethoxy-1H-indole-2-carbohydrazide (10 in ).

-

Yield : >80% under optimized conditions.

-

Downstream Reactions :

Amino Group Reactivity

The 3-amino group participates in condensation and acylation reactions:

Schiff Base Formation

-

Reagents : Aromatic aldehydes (e.g., indol-3-carboxyaldehyde, pyridine-3-carboxyaldehyde) .

-

Conditions : Ethanol with catalytic acetic acid, room temperature .

-

Products :

Acylation

-

Reagents : Acetyl chloride or anhydrides.

-

Applications : Protects the amino group during multistep syntheses.

Electrophilic Substitution on the Indole Ring

Methoxy groups at C5 and C6 activate the benzene ring toward electrophiles:

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) in H<sub>2</sub>SO<sub>4</sub> .

-

Site Selectivity : Bromination occurs at C7 due to methoxy-directed activation .

Nitration

Alkylation at N1

The indole nitrogen undergoes alkylation under mild conditions:

Heterocycle Formation

The carbohydrazide derivative (10 ) serves as a precursor for fused heterocycles:

-

Reaction with Thiosemicarbazide : Forms thiosemicarbazide derivatives (16 in ) .

-

Cyclocondensation : With diketones or ketoesters to yield pyrazole or triazole-fused indoles.

Oxidative Coupling

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated for its potential anticancer properties. Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated inhibition of cell proliferation in human tumor cells with mean GI50 values indicating its effectiveness .

- Antiviral Properties : Research indicates that this compound may possess antiviral activity, making it a candidate for further studies in the development of antiviral agents. Its mechanism of action involves interference with viral replication processes .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, showing potential in reducing inflammation markers and cytokine production in experimental models .

Biological Studies

- Mechanism of Action : this compound influences various biochemical pathways due to its structural characteristics. It interacts with specific receptors and enzymes, leading to modulation of cellular responses .

- Biochemical Pathways : The compound's ability to affect multiple pathways makes it a valuable tool for studying complex biological processes and understanding disease mechanisms .

Industrial Applications

- Synthesis of New Materials : In addition to its biological applications, this compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for diverse chemical modifications .

- Development of Pharmaceuticals : The compound is being explored as a precursor in the pharmaceutical industry for developing new therapeutic agents targeting various diseases .

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of this compound across multiple cancer cell lines using established protocols. The results indicated significant growth inhibition rates, highlighting the compound's potential as an anticancer agent .

Case Study 2: Biochemical Interaction Studies

Research involving surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy was conducted to investigate the binding affinity of this compound with specific proteins involved in disease pathways. These studies provided insights into the compound's mechanism of action and its role in modulating biological functions .

作用机制

The mechanism of action of ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate: Similar structure but different substitution pattern.

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Different functional groups leading to distinct chemical properties.

生物活性

Ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate is a synthetic derivative of indole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and specific case studies demonstrating its potential therapeutic applications.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their multifaceted biological properties. They have been studied for various activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antioxidant

These compounds interact with multiple biological targets, leading to significant therapeutic effects across various conditions .

The mechanism of action for this compound involves its ability to modulate several biochemical pathways. The compound primarily acts through:

- Receptor Interaction : Indole derivatives can bind to specific receptors and enzymes, influencing cellular signaling pathways.

- Biochemical Pathways : They may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to their anticancer and anti-inflammatory effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, a study showed that this compound could enhance caspase activity in breast cancer cells (MDA-MB-231), indicating its potential as an apoptosis-inducing agent .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |

| HepG2 | 15 | Cell cycle arrest |

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial potential.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong antibacterial |

| S. aureus | 0.0048 | Effective against resistant strains |

| C. albicans | 0.039 | Antifungal activity |

Biochemical Pathways Influenced

The biological activities of this compound can be attributed to its influence on several key biochemical pathways:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclization of hydrazone derivatives under acidic conditions. For example, rapid saturation of an alcoholic solution with dry HCl gas (without cooling) followed by reflux in acetic acid has been used to prepare structurally similar ethyl 5,6-dimethoxyindole-2-carboxylate derivatives . Key variables include temperature control (reflux vs. ambient conditions) and acid concentration, which directly impact reaction efficiency and purity (>95% yield reported in optimized protocols).

Q. How is the compound characterized, and what are its critical physicochemical properties?

- Characterization typically involves HPLC for purity assessment (>98% purity criteria) and melting point determination (mp 176–178°C for the ester derivative) . Structural confirmation uses NMR (1H/13C) and FT-IR to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). The methoxy and amino substituents influence solubility, with polar aprotic solvents (DMSO, DMF) preferred for reactions .

Q. What are the stability considerations for storing and handling this compound?

- The compound should be stored at –20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the amino group. Moisture-sensitive indole derivatives often require desiccants during storage. Degradation products (e.g., hydrolyzed carboxylic acids) can form if exposed to humidity or elevated temperatures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or derivatization of this compound?

- Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict reactivity at the 3-amino and 2-ester positions. For example, ICReDD’s hybrid computational-experimental approach identifies optimal conditions for introducing substituents (e.g., formylation at C3) by analyzing transition states and solvent effects . Machine learning models trained on similar indole derivatives can further narrow down experimental parameters (e.g., catalyst loading, solvent polarity) .

Q. What experimental design strategies are effective for resolving contradictory data in reaction yields or purity?

- Factorial design (e.g., 2^k models) can systematically evaluate interactions between variables like temperature, acid concentration, and reaction time. For instance, conflicting reports on ester hydrolysis rates (acid vs. base-mediated) may arise from uncontrolled variables; a central composite design (CCD) can identify dominant factors and optimal trade-offs . Contradictions in melting points (e.g., 174°C vs. 178°C) may reflect polymorphism, requiring PXRD or DSC analysis .

Q. How can the compound serve as a precursor for bioactive derivatives, and what functionalization challenges exist?

- The 3-amino group is amenable to Schiff base formation or acylation, enabling access to antimicrobial or anticancer analogs (e.g., thiazole-fused indoles). Challenges include steric hindrance from the 5,6-dimethoxy groups, which may necessitate protecting group strategies (e.g., Boc for amino) during C7 modifications. Method b in Scheme 2 () demonstrates thiourea coupling under reflux with sodium acetate, yielding heterocyclic derivatives with >80% efficiency .

Methodological Guidance

- Synthesis Optimization : Prioritize DoE (Design of Experiments) over one-factor-at-a-time approaches to account for variable interactions .

- Data Contradiction Analysis : Use orthogonal analytical techniques (e.g., LC-MS alongside NMR) to confirm structural integrity when reproducibility issues arise .

- Computational Workflow : Combine Gaussian (for DFT) and COMSOL (for process simulation) to model reaction kinetics and scale-up parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。